2-(3,4-dichlorophenoxy)-N-(4-nitro-1H-pyrazol-1-yl)acetamide -

2-(3,4-dichlorophenoxy)-N-(4-nitro-1H-pyrazol-1-yl)acetamide

Catalog Number: EVT-4479278
CAS Number:
Molecular Formula: C11H8Cl2N4O4
Molecular Weight: 331.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound features a pyrazoline ring substituted with a 4-chlorophenyl group and a 4-(propan-2-yl)phenyl group. This structure is further linked to a thiazole ring and ultimately an acetamide moiety. This compound was synthesized and its spectroscopic characteristics were analyzed using FT-IR, NMR, and LCMS. []
  • Compound Description: This compound is a high-energy density material characterized by a 3,4-dinitro-1H-pyrazole ring linked to a nitro-oxadiazole ring via an azoxy bridge. Its crystal structure was determined and refined using powder diffraction data and DFT calculations. []
  • Compound Description: This compound is another high-energy density material similar to the previous one but features two 3,4-dinitro-1H-pyrazole rings connected via azoxy bridges to a central diazene group. This structure was determined using laboratory powder diffraction data and analysis of intermolecular interactions. []
  • Compound Description: OSU-03012 is a celecoxib derivative and a known PDK1 inhibitor. Research suggests it directly targets p21-activated kinases (PAKs), crucial for cell motility and proliferation. OSU-03012 showed inhibitory effects on cell proliferation, AKT phosphorylation, and PAK phosphorylation in thyroid cancer cell lines. [, ]
  • Compound Description: This set of compounds was designed as tubulin polymerization inhibitors based on the activities of CA-4 analogues and indoles. These molecules feature a central acetamide group linked to substituted indole and pyrazole or triazole rings. Studies showed that some of these compounds, particularly compound 7d, exhibited potent antiproliferative activity against various cancer cell lines. []
  • Compound Description: This compound was designed using a pharmacophore hybridization approach, aiming for anticancer properties. The molecule combines a dichloroacetamide moiety with a pyrazoline ring and a 1,3,4-thiadiazole ring. []
  • Compound Description: This compound is a potent and orally bioavailable heat shock protein 90 (Hsp90) inhibitor. It features a 4-fluoro-1H-pyrazole ring incorporated into a larger structure that includes a pyrrolopyrimidine core and various substituents. The compound demonstrated significant efficacy in a melanoma xenograft tumor model and attractive DMPK profiles. []
  • Compound Description: This compound features a 2,3-dihydro-1H-pyrazol-4-yl ring substituted with a 3,4-dichlorophenyl group. The structure also includes a phenyl and an acetamide group. Crystallographic analysis revealed three distinct molecular conformations in the asymmetric unit, indicating conformational flexibility. []
  • Compound Description: This series of compounds incorporates a pyrazole ring within a dioxaphosphepino ring system. They also feature a thiadiazole ring and a substituted benzene sulfonamide moiety. These compounds were synthesized and characterized, but their biological activities are not specified in the abstract. []
  • Compound Description: This group of compounds represents quinazoline derivatives designed as Aurora kinase inhibitors for treating proliferative diseases like cancer. The structures feature a quinazoline ring linked to a pyrazole ring, which is further substituted with an acetamide group. Various substituents on the quinazoline and pyrazole rings modify the compounds' pharmacological properties. []
  • Compound Description: This compound, a teraryl oxazolidinone, exhibits promising antimicrobial activity with an enhanced safety profile. It features a pyrazole ring linked to an oxazolidinone ring system, which is further substituted with a pyridine ring and other groups. Notably, the phosphate salt demonstrated high water solubility, making it suitable for in vivo testing. In preclinical studies, it showed improved survival protection compared to linezolid in MRSA systemic infection mice models and exhibited high oral bioavailability. []
  • Compound Description: This study focused on synthesizing novel acridines, tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines, and tri-substituted methanes (TRSMs) bearing the 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide unit as potential bioactive agents. These hybrid molecules were efficiently prepared through multi-component reactions involving dimedone, 5-methyl-2,4-dihydro-3H-pyrazol-3-one, 6-aminothiouracil, and 4-hydroxycoumarin. []
  • Compound Description: These compounds were synthesized via a one-pot four-component domino reaction using hydrazine hydrate, ethyl acetoacetate, an aldehyde, and 3,5-dimethyl-4-nitro-isoxazole. This efficient method allowed for the formation of multiple bonds in a single step. The synthesized 5-methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ol derivatives were evaluated as potential anti-bacterial agents. []
  • Compound Description: This compound was synthesized and characterized using NMR, HRMS, and X-ray diffraction. It contains a pyrazole ring substituted with a furan-2-yl and a phenyl group, connected to an acetamide moiety through a dihydrobenzofuran linker. It showed moderate herbicidal and fungicidal activities in bioassays. []
  • Compound Description: This compound, a derivative of 4-antipyrine, acts as a co-former in a 1:1 co-crystal with naphthalene-2,3-diol. The co-crystal is stabilized by O-H···O=C hydrogen bonds between the two components, forming a chain motif that extends into a layer structure via N-H···O interactions. []
  • Compound Description: Hu7691, a novel AKT inhibitor, demonstrated potent and selective anticancer activity with an improved cutaneous safety profile compared to earlier AKT inhibitors. It features a 1-methyl-1H-pyrazol-5-yl group linked to a benzamide core, further connected to a difluorophenylpiperidine moiety. Hu7691 exhibits low activity in inducing keratinocyte apoptosis, promising kinase selectivity, and excellent anticancer activity. [, ]
  • Compound Description: SR2508, a 2-nitroimidazole derivative, was developed as a potential radiosensitizer for cancer treatment with potentially reduced toxicity compared to other nitroimidazoles. The compound features a nitroimidazole ring with a hydroxyethyl side chain linked to an acetamide group. Structural analysis revealed increased hydrophilic character compared to other 2-nitroimidazoles due to its hydrogen bonding pattern. []
  • Compound Description: This series of compounds, featuring a pyrazole ring connected to a thiazolidinone ring system, were synthesized and evaluated for their antibacterial, antifungal, and antimycobacterial activities. The compounds showed varying degrees of activity against different microbial strains, indicating their potential as antimicrobial agents. []
  • Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor. It features a central acetamide group linked to a substituted isoindoline ring system and a methanesulfonylethyl side chain with ethoxy and methoxy substituents on a phenyl ring. Apremilast emerged from optimizing 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid PDE4 inhibitors. []
  • Compound Description: This series of compounds features a quinolinone ring system linked to a thiazole ring, which is further substituted with a hydrazine moiety and a 1,3-diphenyl-1H-pyrazol-4-yl group. The compounds were synthesized using a one-pot multicomponent condensation reaction with good to excellent yields. []
    • Compound Description: This compound features a pyrazole ring substituted with a 3,4-dichlorophenyl group, a cyano group, and a 2-chloroacetamide moiety. The crystal structure shows that the molecule adopts a non-planar conformation. []
    • Compound Description: This zinc complex features a 3-(pyridin-2-yl)-1H-pyrazol-1-yl ligand coordinated to a zinc ion. The complex forms a three-dimensional supermolecular network through intermolecular hydrogen bonds. []
    • Compound Description: This compound contains a pyrazole ring connected to a pyrrole ring through an iminomethyl bridge. The molecule adopts an E configuration about the imine double bond. []
    • Compound Description: This compound is investigated for its potential in combination therapies with other anti-cancer agents or radiation therapy. It features a pyrazole ring incorporated into a complex structure containing a diazepinoindole core and various substituents. []
    • Compound Description: This compound consists of a pyrazole ring linked to a thiadiazole ring, which is further connected to a triazole ring through a phenylvinyl bridge. The E configuration of the phenylvinyl group was confirmed by X-ray crystallography. []
    • Compound Description: This compound is characterized by a pyrazole ring with a 4-chlorophenyl group, a cyano group, and a 2-chloroacetamide substituent. In the crystal structure, the molecule exhibits a non-planar conformation. []
    • Compound Description: This compound comprises a pyrazole ring substituted with a 2,6-dichloro-4-(trifluoromethyl)phenyl group, a cyano group, and a 2-chloroacetamide moiety. The crystal structure shows that the pyrazole and benzene rings are not coplanar. []
    • Compound Description: This compound served as a versatile precursor for synthesizing various heterocyclic compounds, including pyrazoles, thiazoles, 1,3,4-thiadiazoles, and polysubstituted thiophenes. Its reactivity highlights the possibility of constructing diverse molecules with potential biological activities. []
    • Compound Description: These sets of compounds were prepared from (2-methyl-5-nitro-1H-benzimidazol-1-yl)acetate and involved reactions with hydrazine hydrate, aromatic aldehydes, mercaptoacetic acid, and acetic anhydride. These reactions aimed to produce diverse heterocyclic compounds with potential biological activities. []
    • Compound Description: This compound is structurally similar to the target compound, featuring a 2,4-dichlorophenyl group attached to the acetamide moiety instead of a 3,4-dichlorophenoxy group. It exhibits a non-planar conformation due to steric repulsion between the amide group and the aromatic rings. []
    • Compound Description: This series of compounds involves a pyrazole ring linked to a thiophene ring. The compounds are further modified to incorporate a propenone, chromone, or bipyrazole moiety. []
    • Compound Description: This compound contains a pyrazole ring substituted with a tert-butyl and phenyl group, connected to an acetamide moiety with a 4-methoxybenzyl substituent on the nitrogen atom. Its crystal structure reveals a conformation lacking internal symmetry, resulting in conformational chirality. []
    • Compound Description: This series of compounds, with a pyrazole ring linked to a benzamide group and further substituted with phenyl rings, were studied for their ability to positively modulate the metabotropic glutamate-5 receptor (mGluR5). The study identified structure-activity relationships, showing that electronegative aromatic substituents on the benzamide moiety and halogen atoms on the phenyl ring enhanced potency. []
    • Compound Description: This group of compounds consists of a thienopyridine moiety connected to a piperazine ring, further linked to a dihydroquinoline ring system through an alkyl chain. These compounds were designed and synthesized for potential therapeutic applications, although the specific therapeutic area is not mentioned. []
    • Compound Description: MF498 is a potent and selective E prostanoid receptor 4 (EP4) antagonist that demonstrated efficacy in reducing joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. Structurally, it comprises a pyrroloquinoline core linked to a sulfonamide group and a methoxyphenyl-substituted acetamide moiety. MF498 showed comparable efficacy to a COX-2 inhibitor in the AIA model and provided pain relief similar to diclofenac in the OA model. []

    Properties

    Product Name

    2-(3,4-dichlorophenoxy)-N-(4-nitro-1H-pyrazol-1-yl)acetamide

    IUPAC Name

    2-(3,4-dichlorophenoxy)-N-(4-nitropyrazol-1-yl)acetamide

    Molecular Formula

    C11H8Cl2N4O4

    Molecular Weight

    331.11 g/mol

    InChI

    InChI=1S/C11H8Cl2N4O4/c12-9-2-1-8(3-10(9)13)21-6-11(18)15-16-5-7(4-14-16)17(19)20/h1-5H,6H2,(H,15,18)

    InChI Key

    GQUMLAADJVSETH-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=C(C=C1OCC(=O)NN2C=C(C=N2)[N+](=O)[O-])Cl)Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.